2-Butoxyethanesulfonyl chloride

Beschreibung

Thematic Significance of Alkanesulfonyl Chlorides in Organic Synthesis

Alkanesulfonyl chlorides, as a class of compounds, are of paramount importance in organic synthesis. wikipedia.orgmagtech.com.cn They are primarily used as reagents for the introduction of the sulfonyl group (-SO2R) into molecules, a process known as sulfonylation. This functional group is a key component in a wide array of chemical structures, including many pharmaceuticals, agrochemicals, and dyes.

The reactivity of the sulfonyl chloride group allows for the formation of sulfonamides, sulfonate esters, and sulfones through reactions with amines, alcohols, and carbon nucleophiles, respectively. wikipedia.org Sulfonamides, in particular, are a well-known class of antibacterial drugs.

The synthesis of alkanesulfonyl chlorides can be achieved through various methods, including the oxidative chlorination of thiols or their derivatives. organic-chemistry.org A Chinese patent describes a general method for preparing sulfonyl chlorides from various sulfur-containing compounds, such as S-hydrocarbyl isothiouronium salts, mercaptans, and disulfides, through oxidation and chlorination. google.com This highlights the ongoing efforts to develop efficient and versatile synthetic routes to this important class of reagents.

Evolution of Research Perspectives on Sulfonyl Chloride Reagents

The study of sulfonyl chloride reagents has a rich history, with continuous advancements refining their synthesis and applications. Early methods for preparing sulfonyl chlorides often involved harsh reagents and conditions. researchgate.net Over time, research has focused on developing milder and more selective methods.

For instance, the preparation of the related compound, 2-hydroxyethanesulfonyl chloride, has been reported, providing insights into the synthesis and reactivity of functionalized alkanesulfonyl chlorides. researchgate.net The presence of an ether linkage in 2-Butoxyethanesulfonyl chloride introduces another layer of chemical functionality, potentially influencing its reactivity and the properties of its derivatives. The reactivity of such functionalized sulfonyl chlorides is an area of active investigation, as chemists seek to create new molecules with tailored properties.

The development of novel sulfonylating agents and the exploration of their reactivity in complex chemical transformations remain a vibrant area of research. The unique structural features of compounds like this compound contribute to the expanding toolkit available to synthetic chemists, enabling the construction of increasingly sophisticated molecular architectures.

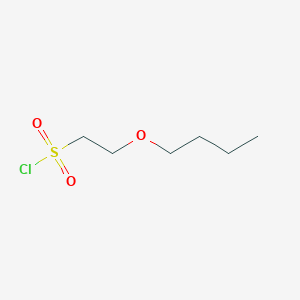

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-butoxyethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO3S/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYJEQGKCHFRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butoxyethanesulfonyl Chloride

Classical and Contemporary Approaches to Alkanesulfonyl Chloride Synthesis

The synthesis of alkanesulfonyl chlorides is a fundamental process in organic chemistry, providing key intermediates for a wide range of applications. tandfonline.comrsc.orgnih.gov Traditional methods often involve harsh reagents and conditions, prompting the development of milder and more efficient contemporary approaches. tandfonline.comnih.gov

Oxidative Chlorination of Sulfur Precursors

Oxidative chlorination is a primary method for converting various sulfur-containing starting materials into sulfonyl chlorides. organic-chemistry.orgthieme-connect.comresearchgate.net This transformation can be achieved using several distinct reagent systems, each with its own advantages and substrate scope.

The direct reaction of thiols and disulfides with chlorine gas in an aqueous medium has been a long-standing method for the preparation of sulfonyl chlorides. google.com This process is effective for a range of aryl and aliphatic thiols. google.com For industrial-scale production, a continuous process is often employed where an emulsion of the dialkyl disulfide and water is treated with chlorine. google.com The efficiency of this reaction can be influenced by the reaction conditions, including the presence of hydrochloric acid. google.com While effective, the use of hazardous chlorine gas has led to the exploration of safer alternatives. organic-chemistry.org

Hydrogen peroxide has emerged as a greener and more attractive oxidizing agent for the synthesis of sulfonyl chlorides from thiols and disulfides. organic-chemistry.orgthieme-connect.comorganic-chemistry.org Various catalytic systems have been developed to facilitate this transformation.

One highly effective system combines hydrogen peroxide with thionyl chloride (SOCl₂). organic-chemistry.orgresearchgate.netacs.org This reagent combination allows for the rapid and direct conversion of a wide array of thiols—including aromatic, heterocyclic, and aliphatic variants—into their corresponding sulfonyl chlorides in high yields. organic-chemistry.org The reaction is typically fast, often completing within minutes at room temperature. organic-chemistry.org The proposed mechanism involves the in-situ formation of a reactive chlorinating species that facilitates the oxidation of the sulfur center. organic-chemistry.org

Another notable method utilizes hydrogen peroxide in the presence of a zirconium tetrachloride (ZrCl₄) catalyst. thieme-connect.comresearchgate.netorganic-chemistry.org This system is also highly efficient, providing excellent yields of sulfonyl chlorides from both thiols and disulfides under mild conditions. thieme-connect.comorganic-chemistry.org The reaction is characterized by very short reaction times and avoids the use of harsh reagents. thieme-connect.comorganic-chemistry.org The choice of solvent can significantly impact the reaction outcome, with polar solvents like acetonitrile (B52724) generally affording better results. thieme-connect.com

Other metal-based catalysts, such as titanium tetrachloride (TiCl₄), have also been successfully employed with hydrogen peroxide for the oxidative chlorination of thiols. researchgate.net Additionally, non-metallic systems, for instance, using cyanuric chloride or trimethylsilyl (B98337) chloride (TMSCl) in conjunction with hydrogen peroxide, have been reported to be effective. tandfonline.comresearchgate.netresearchgate.net

Table 1: Hydrogen Peroxide-Mediated Synthesis of Sulfonyl Chlorides

| Catalyst/Reagent | Substrate | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| SOCl₂ | Various thiols | up to 97% | 1 min | organic-chemistry.org |

| ZrCl₄ | Various thiols and disulfides | up to 98% | 1 min | organic-chemistry.org |

| TMSCl | Various thiols | Excellent | Short | tandfonline.comresearchgate.net |

While not as commonly cited for alkanesulfonyl chloride synthesis in the provided context, sodium hypochlorite (B82951) in combination with acetic acid has been shown to convert disulfides and thiols to sulfonyl chlorides. researchgate.net

N-Chlorosuccinimide (NCS) has been established as a valuable reagent for the oxidative chlorination of various sulfur-containing compounds, including thiols, disulfides, thioacetates, and thiocarbamates. organic-chemistry.orgorganic-chemistry.orgresearchgate.netthieme-connect.de The use of NCS in combination with dilute hydrochloric acid provides a smooth and efficient route to sulfonyl chlorides in good yields. organic-chemistry.orgthieme-connect.delookchem.com This method is considered a safer alternative to using chlorine gas. organic-chemistry.org

The reaction conditions can be optimized to control the reactivity, which can sometimes be vigorous. organic-chemistry.orgthieme-connect.de The choice of solvent and temperature plays a crucial role in achieving a controlled and high-yielding transformation. organic-chemistry.orgthieme-connect.de For instance, a mixture of aqueous hydrochloric acid and acetonitrile has been found to be an effective solvent system. organic-chemistry.org This methodology has been successfully applied to a variety of substrates, although yields can be lower for certain aliphatic thiols. researchgate.netthieme-connect.de In some cases, the in-situ generated sulfonyl chloride can be directly reacted with a nucleophile, such as sodium azide, in a one-pot procedure to synthesize sulfonyl azides. organic-chemistry.orgnih.gov

Table 2: N-Chlorosuccinimide-Mediated Synthesis of Sulfonyl Chlorides

| Substrate Type | Reagent System | Yield (%) | Key Features | Reference |

|---|---|---|---|---|

| Thiols, Disulfides, Thioacetates | NCS/dilute HCl | Good to Excellent | Safer alternative to Cl₂ | organic-chemistry.orgthieme-connect.de |

Oxone, a stable and inexpensive triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅) as the active component, serves as an effective oxidant for the conversion of thiols and disulfides into sulfonyl chlorides. rsc.orgdntb.gov.uarsc.org This oxyhalogenation reaction is typically performed in water using a potassium halide, such as potassium chloride (KCl), as the halogen source. rsc.orgdntb.gov.uarsc.org

The reaction is generally rapid and exothermic. rsc.org A variety of aromatic and aliphatic thiols and disulfides can be converted to their corresponding sulfonyl chlorides in high yields using this method. rsc.orgdntb.gov.uarsc.org The workup procedure is straightforward, typically involving extraction of the product into an organic solvent. rsc.org This method represents a simple, fast, and environmentally friendly approach to sulfonyl chloride synthesis. rsc.orgdntb.gov.ua

Table 3: Oxone-Mediated Synthesis of Sulfonyl Halides

| Substrate | Halide Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Thiols | KCl | Water | High | rsc.orgdntb.gov.uarsc.org |

| Disulfides | KCl | Water | High | rsc.org |

Sulfonation and Chlorination Routes

The most established and direct method for the synthesis of 2-Butoxyethanesulfonyl chloride is through the oxidative chlorination of its corresponding thiol precursor, 2-butoxyethanethiol. This transformation is a well-documented route for the preparation of various alkanesulfonyl chlorides.

The synthesis typically begins with the preparation of 2-butoxyethanethiol. This can be achieved through several standard organic transformations, most commonly via a nucleophilic substitution reaction where a hydrosulfide (B80085) salt (e.g., NaSH) displaces a halide from 2-butoxyethyl chloride or bromide.

Once the thiol is obtained, it undergoes oxidative chlorination. A common and effective method involves bubbling chlorine gas through an aqueous solution of the thiol. researchgate.net This approach has been successfully employed for the synthesis of the analogous compound, 2-hydroxyethanesulfonyl chloride, from 2-mercaptoethanol (B42355). researchgate.net The reaction is typically performed in an acidic aqueous medium, which facilitates the formation of the sulfonyl chloride. A continuous process for preparing alkyl sulfonyl chlorides has also been developed, where an alkyl mercaptan reacts with chlorine in an aqueous hydrochloric acid solution under turbulent conditions, allowing for high yield and efficient product separation. google.com

Table 1: Representative Reagents for Oxidative Chlorination of Thiols

| Oxidizing/Chlorinating Agent | Solvent System | Typical Conditions |

|---|---|---|

| Chlorine (Cl₂) | Aqueous HCl | Room Temperature |

| N-Chlorosuccinimide (NCS) | Acetonitrile/Water | Room Temperature |

| Sodium Hypochlorite (Bleach) | Dichloromethane/Water | 0°C to Room Temperature |

Green Chemistry Advancements in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonyl chlorides, aiming to reduce the environmental impact and improve the safety of these processes. These advancements are directly applicable to the synthesis of this compound.

A significant advancement in the green synthesis of sulfonyl chlorides is the development of metal-free oxidation methods. These protocols avoid the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. For the synthesis of this compound, this would involve the use of alternative oxidizing agents for the chlorination of 2-butoxyethanethiol.

One such method employs N-chlorosuccinimide (NCS) as the chlorinating agent. organic-chemistry.org The reaction of an S-alkylisothiourea salt, which can be prepared from 2-butoxyethyl halide and thiourea, with NCS provides the corresponding sulfonyl chloride in good yields under mild conditions. organic-chemistry.org This approach is operationally simple and avoids the use of gaseous chlorine.

The use of water as a reaction solvent is a key aspect of green chemistry. The oxidative chlorination of thiols to sulfonyl chlorides can be effectively carried out in aqueous media. researchgate.netgoogle.com For instance, the synthesis of 2-hydroxyethanesulfonyl chloride is readily achieved by reacting 2-mercaptoethanol with chlorine in an aqueous solution. researchgate.net This method is advantageous as it eliminates the need for volatile organic solvents, which are often flammable and toxic. The use of bleach (an aqueous solution of sodium hypochlorite) as the oxidant in a biphasic system with an organic solvent is another example of incorporating aqueous media into the synthesis. organic-chemistry.org

Traditional methods for sulfonyl chloride synthesis can generate hazardous byproducts. Green chemistry approaches focus on minimizing or eliminating the formation of such substances. The use of bleach as an oxidizing agent in the synthesis of alkanesulfonyl chlorides is considered an environmentally and worker-friendly method. organic-chemistry.org The main byproduct is sodium chloride, which is non-toxic.

When N-chlorosuccinimide is used, the byproduct is succinimide. This byproduct is water-soluble and can be conveniently converted back into the starting reagent, NCS, using sodium hypochlorite, making the process more sustainable and atom-economical. organic-chemistry.org

The development of sustainable reagents is crucial for the advancement of green chemistry. In the context of this compound synthesis, this involves utilizing readily available, less hazardous, and recyclable reagents. Bleach and hydrogen peroxide are considered green oxidants as their decomposition product is water. The combination of hydrogen peroxide and thionyl chloride has been reported as a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org While thionyl chloride itself requires careful handling, this method offers very short reaction times and high yields. organic-chemistry.org

Table 2: Comparison of Green Oxidizing Agents for Sulfonyl Chloride Synthesis

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Sodium Hypochlorite (Bleach) | Inexpensive, readily available, non-toxic byproducts. organic-chemistry.org | May require biphasic system. |

| N-Chlorosuccinimide (NCS) | Mild conditions, recyclable byproduct. organic-chemistry.org | Higher cost than bleach. |

Process Optimization and Scalability Studies for this compound Production

For the industrial production of this compound, process optimization and scalability are critical considerations. Research in this area aims to develop safe, efficient, and cost-effective manufacturing processes.

A key development in the scalable synthesis of alkyl sulfonyl chlorides is the implementation of continuous flow processes. A US patent describes a continuous method for preparing alkyl sulfonyl chlorides by reacting an alkyl mercaptan with chlorine in an aqueous hydrochloric acid medium within a turbulent reaction zone. google.com This approach offers several advantages over batch processes, including improved heat and mass transfer, enhanced safety by minimizing the accumulation of hazardous intermediates, and increased throughput. Such a process could be readily adapted for the large-scale production of this compound.

Optimization studies would also focus on reaction parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants to maximize yield and purity while minimizing energy consumption and waste generation.

Mechanistic Investigations of 2 Butoxyethanesulfonyl Chloride Reactivity

Nucleophilic Substitution Pathways at the Sulfonyl Sulfur Center

Nucleophilic substitution at the sulfonyl sulfur atom is a cornerstone of the chemistry of sulfonyl chlorides. mdpi.com These reactions are fundamental for the synthesis of sulfonamides and sulfonic esters, which are integral components in medicinal chemistry and organic synthesis. fiveable.me The mechanistic landscape for these substitutions is complex, with several pathways being plausible. mdpi.com

For primary alkanesulfonyl chlorides like 2-butoxyethanesulfonyl chloride, the bimolecular nucleophilic substitution (SN2) mechanism is often the dominant pathway in the absence of a strong base. nih.gov This mechanism involves a concerted process where the nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously. nih.gov Computational studies using Density Functional Theory (DFT) on analogous systems have shown that this reaction proceeds via a single transition state. nih.gov The geometry of this transition state is typically a trigonal bipyramid, and the reaction can be subject to steric acceleration, where relief of ground-state steric strain in the transition state enhances the reaction rate. researchgate.net The SN2 pathway is characterized by second-order kinetics, with the rate being dependent on the concentrations of both the sulfonyl chloride and the nucleophile. nih.gov

A stepwise SN1-type mechanism, involving the formation of a sulfonyl cation intermediate, is generally not favored for primary alkanesulfonyl chlorides. nih.gov This pathway is more commonly observed with tertiary alkanesulfonyl chlorides, where the resulting carbocation is more stable. nih.gov However, under certain solvolytic conditions and with specific substrates, the transition state can become "looser," exhibiting some SN1 character. researchgate.net For this compound, a pure SN1 mechanism is unlikely due to the instability of the primary sulfonyl cation.

The addition-elimination (A-E) mechanism, also referred to as a stepwise SAN process, presents another possible route for nucleophilic substitution. researchgate.net This pathway involves the initial addition of the nucleophile to the sulfur atom, forming a pentacoordinate, trigonal-bipyramidal intermediate. mdpi.comresearchgate.net This is then followed by the elimination of the leaving group. While SN2 is more common for chloride leaving groups, the A-E mechanism has been shown to operate in the fluoride (B91410) exchange reaction of arenesulfonyl chlorides. nih.govresearchgate.net The propensity for a reaction to proceed via an A-E mechanism can be influenced by the nucleophile, with stronger nucleophiles favoring this pathway. researchgate.net

Hydrolysis Reaction Mechanisms of Alkanesulfonyl Chlorides

The hydrolysis of alkanesulfonyl chlorides is a mechanistically complex process, with the operative pathway being highly dependent on the pH of the medium. acs.org For alkanesulfonyl chlorides possessing at least one α-hydrogen, such as this compound, two main competing mechanisms are observed: direct nucleophilic substitution and an elimination-addition pathway involving a sulfene (B1252967) intermediate. acs.org

Under neutral or acidic conditions (pH 1-6), the hydrolysis of primary alkanesulfonyl chlorides proceeds via a direct SN2-type attack of water on the sulfonyl sulfur. acs.orgtandfonline.com The reaction rate in this regime is independent of pH. tandfonline.com The specific rates of hydrolysis for a range of primary alkanesulfonyl chlorides in water at 25.0 °C show relatively little variation, suggesting a common mechanism. nih.gov

Table 1: Specific Rates of Hydrolysis (k) for Various Alkanesulfonyl Chlorides in Water at 25.0 °C

| R in RSO₂Cl | k (s⁻¹) |

|---|---|

| CH₃ | 2.1 x 10⁻⁴ |

| CH₃CH₂ | 3.5 x 10⁻⁴ |

| CH₃CH₂CH₂ | 4.4 x 10⁻⁴ |

| CH₂=CH-CH₂ | 2.5 x 10⁻⁴ |

| PhCH₂ | 3.1 x 10⁻⁴ |

| CH₃OCH₂CH₂ | 2.1 x 10⁻⁴ |

Data sourced from King, J. F., et al. (1992). acs.org

The solvent can play a significant role in the solvolysis of sulfonyl chlorides. The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis, with the sensitivity to solvent nucleophilicity (l) and solvent ionizing power (m) providing mechanistic insights. nih.gov For primary alkanesulfonyl chlorides, a concerted SN2 mechanism is generally proposed for their solvolysis. nih.gov

In the presence of a base, particularly at higher pH, the mechanism shifts from direct substitution to an elimination-addition pathway for alkanesulfonyl chlorides with α-hydrogens. wikipedia.org This pathway is initiated by the base-promoted removal of an α-proton to form a carbanion, which then rapidly eliminates a chloride ion to generate a highly reactive sulfene intermediate (RCH=SO₂). tandfonline.comwikipedia.org

This E1cb-type mechanism becomes the dominant pathway in mildly to strongly basic media (pH > 8). tandfonline.comtandfonline.com The formation of the sulfene is typically the rate-determining step. acs.org The sulfene intermediate is then rapidly trapped by water or hydroxide (B78521) ions to form the corresponding sulfonic acid. acs.orgtandfonline.com Evidence for the sulfene pathway includes the observation of hydrogen-deuterium exchange at the α-carbon under basic conditions and significant primary kinetic isotope effects. tandfonline.com The transition from the SN2 to the sulfene mechanism is marked by a change in the pH-rate profile, with the rate becoming dependent on the hydroxide ion concentration. acs.org

Unimolecular Hydrolysis Pathways with Water as a General Base

While direct kinetic studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from the well-studied analogous compound, 2-hydroxyethanesulfonyl chloride. The hydrolysis of sulfonyl chlorides can proceed through various mechanisms, and in the case of structures like this compound, a unimolecular pathway involving water as a general base is a plausible route.

In this proposed mechanism, a water molecule assists in the departure of the chloride ion. It is suggested that for the unimolecular hydrolysis of the analogous 2-hydroxyethanesulfonyl chloride, the reaction involves a complex with water, where the water molecule acts as a general base. acs.org This general base catalysis by water facilitates the removal of a proton from an attacking water molecule in the transition state, thereby increasing the nucleophilicity of the attacking water and stabilizing the developing negative charge on the sulfonyl oxygen atoms.

This pathway is distinct from a direct SN2 attack and represents a solvent-assisted mechanism. The unimolecular nature implies that the rate-determining step involves only the sulfonyl chloride molecule, although solvent molecules play a critical role in the transition state.

Chloride Ion Rate Suppression Phenomena

A noteworthy phenomenon observed in the hydrolysis of the related 2-hydroxyethanesulfonyl chloride is the suppression of the reaction rate by the addition of chloride ions. acs.org This effect suggests that the chloride ion can participate in a reaction that counteracts the forward hydrolysis process.

Several possibilities could account for this observation. One potential explanation is that the chloride ion can react with a key intermediate, driving the reaction backward. In the context of the hydrolysis of 2-hydroxyethanesulfonyl chloride, it has been proposed that the rate suppression is not primarily due to the reaction of the β-sultone intermediate with chloride to regenerate the starting material. acs.org This indicates that the chloride ion may exert its influence at an earlier stage of the reaction, possibly by affecting the initial equilibrium or by reacting with a transient intermediate preceding the formation of the stable product. The precise origin of this rate suppression remains a subject of discussion and further investigation would be needed to definitively elucidate the mechanism for this compound.

Intramolecular Cyclization Analogies (e.g., β-Sultone Formation)

One of the most significant reactive pathways available to 2-substituted ethanesulfonyl chlorides is intramolecular cyclization. For 2-hydroxyethanesulfonyl chloride, this proceeds through the formation of a transient β-sultone (1,2-oxathietane 2,2-dioxide). acs.orgresearchgate.net This cyclization is often the major pathway for its reactions in water and with alcohols. acs.orgresearchgate.net

Given the structural similarity, this compound is expected to undergo a similar intramolecular cyclization, which would lead to the formation of a butoxy-substituted β-sultone. The ether oxygen in the butoxy group, while less nucleophilic than the hydroxyl group in 2-hydroxyethanesulfonyl chloride, can still participate in an intramolecular displacement of the chloride ion.

The proposed mechanism involves the ether oxygen attacking the sulfonyl sulfur atom, leading to the expulsion of the chloride ion and the formation of a cyclic intermediate. This β-sultone, being a strained ring system, would then be susceptible to rapid nucleophilic ring-opening by water or other nucleophiles present in the reaction mixture. This two-step process of cyclization followed by nucleophilic attack constitutes a major pathway for the transformation of such compounds.

Radical and Ionic Reaction Profiles

Beyond hydrolysis and cyclization, sulfonyl chlorides like this compound can participate in both radical and ionic reactions, significantly broadening their synthetic utility. magtech.com.cn

Radical Reactions: Sulfonyl chlorides can serve as precursors to sulfonyl radicals under photolytic or radical initiator-induced conditions. acs.orgrsc.org These sulfonyl radicals can then engage in a variety of transformations, such as addition to alkenes and alkynes, leading to the formation of new carbon-sulfur bonds. magtech.com.cn For instance, the visible-light-induced reaction of sulfonyl chlorides with allyl bromides yields allylic sulfones. acs.org The presence of the butoxyethyl group in this compound could potentially influence the stability and reactivity of the corresponding sulfonyl radical.

Ionic Reactions: In the realm of ionic chemistry, the sulfonyl chloride group is a potent electrophile. It readily reacts with a wide array of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. wikipedia.org Furthermore, under Friedel-Crafts conditions, sulfonyl chlorides can react with aromatic compounds to yield sulfones. wikipedia.org The ether functionality in this compound could potentially act as an internal nucleophile or influence the reactivity of the sulfonyl chloride group through electronic effects. Reactions with cyclic imines have also been explored, leading to diverse products depending on the reaction conditions and the structure of the imine. researchgate.netresearchgate.net

Thermodynamic and Kinetic Control in this compound Transformations

The competition between different reaction pathways for this compound, such as direct hydrolysis versus intramolecular cyclization, can be governed by principles of thermodynamic and kinetic control. wikipedia.orgjackwestin.comlibretexts.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures or under conditions where the reactions are irreversible, the product distribution is determined by the relative rates of the competing pathways. The reaction with the lower activation energy will be faster and will therefore be the major product, known as the kinetic product. wikipedia.orglibretexts.orgmasterorganicchemistry.com For this compound, if the activation energy for intramolecular cyclization to the β-sultone is lower than that for direct hydrolysis, the cyclized product will predominate under kinetic control.

Thermodynamic Control: At higher temperatures or under conditions where the reactions are reversible, an equilibrium can be established between the starting material, intermediates, and products. In this scenario, the product distribution is governed by the relative thermodynamic stabilities of the products. The most stable product, the thermodynamic product, will be the major component of the mixture at equilibrium. wikipedia.orglibretexts.orgmasterorganicchemistry.com If the direct hydrolysis product of this compound is more stable than the product derived from the β-sultone pathway, then under thermodynamic control, the hydrolysis product would be favored.

The specific outcome of a reaction will therefore depend on the reaction conditions, including temperature, solvent, and reaction time. A comprehensive understanding of the energy profiles for the competing pathways is necessary to predict and control the product distribution.

Applications of 2 Butoxyethanesulfonyl Chloride As a Synthetic Intermediate

Derivatization Reactions for Analytical and Synthetic Purposes

The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it a prime target for a wide range of nucleophiles. This reactivity is harnessed for both the synthesis of complex molecules and the chemical modification of analytes to improve their detection in analytical methods.

One of the most fundamental reactions of sulfonyl chlorides is their conversion to sulfonamides through reaction with primary or secondary amines. ucl.ac.uksigmaaldrich.com This reaction is a cornerstone of medicinal chemistry and organic synthesis due to the prevalence of the sulfonamide group in numerous biologically active compounds. nih.govnih.gov The reaction of 2-butoxyethanesulfonyl chloride with an amine proceeds via nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). A base, such as pyridine (B92270) or an excess of the reactant amine, is typically added to neutralize the HCl byproduct. mnstate.edu

This transformation is a reliable method for synthesizing a diverse array of sulfonamides where the 2-butoxyethanesulfonyl group is appended to a nitrogen-containing molecule. nih.govresearchgate.net

Table 1: General Synthesis of Sulfonamides from this compound

| Reactant 1 | Reactant 2 | Product |

|---|

Sulfonate Esters: In a reaction analogous to sulfonamide formation, this compound reacts with alcohols or phenols to yield sulfonate esters. researchgate.net This reaction typically requires the presence of a non-nucleophilic base like pyridine to catalyze the reaction and scavenge the generated HCl. libretexts.org The resulting sulfonate esters can be stable final products or serve as intermediates themselves, with the sulfonate group acting as an effective leaving group in subsequent nucleophilic substitution reactions.

Sulfonyl Fluorides: The chloride in a sulfonyl chloride can be exchanged for a fluoride (B91410) atom to produce the corresponding sulfonyl fluoride. ccspublishing.org.cn This conversion is valuable because sulfonyl fluorides often exhibit greater stability and different reactivity compared to their chloride counterparts, making them useful reagents in their own right, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. ccspublishing.org.cnresearchgate.net The transformation is commonly achieved by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), in a suitable solvent. nih.govmdpi.com

Table 2: Synthesis of Sulfonates and Sulfonyl Fluorides

| Starting Material | Reagent(s) | Product | Product Class |

|---|---|---|---|

| This compound | Alcohol (R-OH), Pyridine | 2-Butoxyethanesulfonate ester | Sulfonate |

The reactivity of this compound towards amines and alcohols is a direct consequence of the electron-deficient sulfur atom bonded to two oxygen atoms and a chlorine atom. sigmaaldrich.comresearchgate.net

Reaction with Amines: Primary and secondary amines act as potent nucleophiles, readily attacking the sulfonyl group to displace the chloride ion. mnstate.edu This forms a stable sulfur-nitrogen bond, resulting in the corresponding sulfonamide. ucl.ac.uk The reaction is generally robust and high-yielding. nih.gov

Reaction with Alcohols: Alcohols are also effective nucleophiles for this transformation, though they are generally less reactive than amines. pearson.com The reaction leads to the formation of sulfonate esters. libretexts.org To facilitate the reaction, an acid scavenger like pyridine is often necessary to drive the equilibrium toward the product. libretexts.org Tertiary amines cannot form stable products as they lack a proton to be removed after the initial addition. mnstate.edu

In analytical chemistry, particularly in metabolomics and neurochemical analysis, many small, polar molecules like amino acids and biogenic amines are difficult to analyze using techniques such as liquid chromatography-mass spectrometry (LC-MS) due to poor retention on reversed-phase columns and low ionization efficiency. Chemical derivatization is a strategy used to overcome these limitations. rsc.orgnih.gov

By reacting these polar analytes with a derivatizing agent, their chemical properties are altered. While specific use of this compound is not widely documented in this exact context, sulfonyl chlorides and similar reagents like benzoyl chloride are used for this purpose. nih.govchromatographyonline.com Reacting an amine or phenol-containing analyte with this compound would attach the nonpolar butoxyethyl group. This modification increases the molecule's hydrophobicity and molecular weight, leading to:

Improved retention on reversed-phase LC columns.

Enhanced compatibility with mass spectrometry detection.

Potentially higher sensitivity and better peak shapes in the resulting chromatogram. chromatographyonline.com

Reactions with Unsaturated Substrates

Beyond reactions with simple nucleophiles, sulfonyl chlorides can engage with unsaturated systems like alkenes and alkynes, often through highly reactive intermediates. magtech.com.cnresearchgate.net

Sulfonyl chlorides, in the presence of a non-nucleophilic tertiary amine base such as triethylamine (B128534), can undergo elimination of HCl to form a transient, highly reactive intermediate known as a sulfene (B1252967) (R-SO₂). magtech.com.cn This sulfene intermediate can then participate in cycloaddition reactions with suitable partners.

Specifically, when this compound is treated with triethylamine in the presence of an electron-rich alkene, the generated 2-butoxyethanesulfene can undergo a [2+2] annulation (cycloaddition) reaction. This process results in the formation of a four-membered heterocyclic ring known as a thietane (B1214591) 1,1-dioxide. magtech.com.cnresearchgate.net This reaction provides a pathway to complex cyclic sulfonamides from simple acyclic precursors.

Chlorosulfonylation and Sulfonylation Reactions

Chlorosulfonylation involves the addition of a sulfonyl group and a chlorine atom across a double or triple bond. This reaction is a powerful method for the difunctionalization of unsaturated systems. For instance, the photocatalytic chlorosulfonylation of alkenes and alkynes can be achieved using sulfonyl chlorides in the presence of a copper(II)-quinoline complex catalyst under visible light. researchgate.net This method provides access to β-chlorosulfones, which are valuable synthetic building blocks. researchgate.netresearchgate.net While specific examples detailing this compound are not prevalent, its structure is amenable to these general reaction pathways.

Sulfonylation, the introduction of a sulfonyl group (R-SO2-), is one of the most common applications for sulfonyl chlorides. These reactions typically involve the treatment of a nucleophile, such as an alcohol or amine, with the sulfonyl chloride in the presence of a base. This process is fundamental in creating sulfonamides and sulfonate esters, moieties that are prevalent in pharmaceuticals and agrochemicals. researchgate.netnih.gov The sulfonylation of alcohols to form sulfonate esters is a critical transformation, as sulfonates are excellent leaving groups in substitution and elimination reactions. researchgate.netorganic-chemistry.org Efficient protocols for the sulfonylation of alcohols and phenols often employ catalytic amounts of tertiary amines or other promoters to achieve high yields under mild conditions. researchgate.netorganic-chemistry.org

The table below summarizes representative sulfonylation reactions.

| Nucleophile | Product Type | Reagents & Conditions | General Yield |

| Alcohols | Sulfonate Ester | RSO2Cl, Tertiary Amine, K2CO3 | High |

| Phenols | Sulfonate Ester | RSO2Cl, Base (e.g., KOH, DMAP) | Excellent |

| Amines | Sulfonamide | RSO2Cl, Base (e.g., Pyridine, Et3N) | Good to Excellent |

| Anilines | Sulfonamide | RSO2Cl, Indium Catalyst | Excellent |

Sulfenylation, Arylation, and Fluoroalkylation Processes

Beyond simple sulfonylation, sulfonyl chlorides like this compound are precursors for more complex transformations. magtech.com.cn Under specific reductive or catalytic conditions, the sulfur-chlorine bond can be manipulated to engage in sulfenylation, arylation, and fluoroalkylation reactions. These processes expand the synthetic utility of sulfonyl chlorides from merely introducing sulfonyl groups to acting as a linchpin for installing other critical functionalities. magtech.com.cn

Cross-Coupling Reactions and Desulfitative Transformations

Recent advances in synthetic methodology have positioned sulfonyl chlorides as versatile partners in cross-coupling reactions, often proceeding via a desulfonylative pathway where the SO2 unit is extruded.

Transition Metal-Catalyzed Coupling Reactions

Transition-metal catalysis has revolutionized C-C and C-S bond formation, and sulfonyl chlorides have emerged as effective electrophilic partners. researchgate.net Palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, traditionally use organic halides. However, aryl sulfonates (derived from sulfonyl chlorides and phenols) are also excellent substrates. nih.govorganic-chemistry.org

More directly, aryl and alkyl sulfonyl chlorides can participate in desulfonylative cross-coupling reactions. In these transformations, the sulfonyl chloride serves as a source of an organic radical or organometallic species after the extrusion of sulfur dioxide (SO2). This strategy allows for the formation of C-C bonds from readily available starting materials. For example, palladium catalysts are used in Stille cross-coupling reactions involving aryl sulfonates and organostannanes. nih.govnih.gov Similarly, the Sonogashira coupling can be adapted to use acid chlorides, a related class of compounds, demonstrating the broad potential for acyl and sulfonyl derivatives in these transformations. mdpi.com The development of these methods allows for the construction of complex carbon frameworks that would be challenging to access through traditional means. organicreactions.orguwindsor.ca

The table below illustrates the components of common transition-metal-catalyzed cross-coupling reactions where sulfonyl derivatives can be employed.

| Reaction Name | Electrophile | Nucleophile | Catalyst System (Typical) |

| Stille Coupling | Ar-OTs, Ar-OMs | Organostannane (R-SnBu3) | Pd(OAc)2, XPhos, CsF |

| Suzuki Coupling | Ar-OTs | Boronic Acid (R-B(OH)2) | Pd(0) complex, Base |

| Sonogashira Coupling | Acyl Chloride (R-COCl) | Terminal Alkyne | PdCl2(PPh3)2, CuI |

| Buchwald-Hartwig | Ar-OTs | Amine | Pd Catalyst, Ligand |

Factors Governing Sulfonylation versus Desulfonation

The reaction pathway taken by a sulfonyl chloride—either sulfonylation (retention of the -SO2- group) or a desulfonylative process (loss of SO2)—is governed by the reaction conditions, particularly the catalyst and reagents used.

Sulfonylation: This pathway is favored under nucleophilic substitution conditions, typically involving a base and a nucleophile (e.g., alcohol, amine). The electrophilic sulfur atom is attacked, and the chloride is displaced, leaving the sulfonyl group intact in the final product. organic-chemistry.org

Desulfonation/Desulfonylative Coupling: This pathway is characteristic of radical or transition-metal-catalyzed processes. A single-electron transfer (SET) to the sulfonyl chloride can induce the cleavage of the C-S or S-Cl bond and subsequent loss of SO2 gas. This generates an aryl or alkyl radical, which can then be trapped or participate in a catalytic cycle to form a new C-C, C-H, or C-heteroatom bond. The choice of a low-valent transition metal catalyst (e.g., Pd(0), Ni(0), Cu(I)) is often crucial for initiating this process. youtube.comresearchgate.net

The competition between these pathways allows for divergent synthesis from a single precursor like this compound, greatly enhancing its synthetic value.

Utilization in the Construction of Complex Organic Architectures

The functionalities installed using this compound are integral to the synthesis of complex organic molecules, including natural products and pharmaceuticals. The butoxyethoxy moiety can impart desirable physicochemical properties, such as improved solubility in organic media or specific binding interactions. Sulfonamides, readily prepared from sulfonyl chlorides, are a well-known pharmacophore present in a wide array of drugs. nih.gov Furthermore, the use of sulfonyl chlorides in desulfonylative coupling provides a modern approach to forging key bonds in the skeletons of complex targets. While direct, published syntheses of specific complex molecules using this compound are not widely documented, its role is inferred from the extensive use of functionalized sulfonyl chlorides in building advanced molecular frameworks. magtech.com.cnnih.gov

Development of Solid-Supported Reagents and Resins from Sulfonyl Chlorides

To simplify purification and enable high-throughput synthesis, reagents can be immobilized on a solid support, such as a polymer resin. sopachem.com Sulfonyl chlorides are ideal candidates for this approach. A polymer-bound sulfonyl chloride can be created, which can then be used to "scavenge" excess primary and secondary amines from a reaction mixture or to synthesize libraries of sulfonamides. In this application, the desired product remains in solution while the resin-bound byproducts and excess reagents are removed by simple filtration. sopachem.com This eliminates the need for laborious purification techniques like chromatography. This compound, with its flexible ether linkage, could be adapted for attachment to a polymer backbone, creating a specialized solid-supported reagent for use in automated synthesis and combinatorial chemistry. sopachem.com

Computational Chemistry Studies of 2 Butoxyethanesulfonyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in computational chemistry for predicting molecular properties. wikipedia.orgnih.gov

DFT calculations can elucidate the electronic structure of 2-Butoxyethanesulfonyl chloride, providing a detailed picture of electron distribution and molecular orbitals. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule.

For this compound, the HOMO is likely to be localized on the oxygen and sulfur atoms of the sulfonyl chloride group and the oxygen of the butoxy group, which are regions of high electron density. The LUMO, conversely, is expected to be centered on the antibonding orbitals of the sulfur-chlorine bond (σ* S-Cl), making this site susceptible to nucleophilic attack. pearson.com The energy of these frontier orbitals can be calculated with a high degree of accuracy using appropriate functionals and basis sets within the DFT framework.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Results)

| Property | Value (Hartrees) | Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.213 | 5.80 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using specific DFT methods.

DFT is an invaluable tool for modeling chemical reaction pathways and characterizing the transition states involved. nih.gov For this compound, a key reaction is its hydrolysis, which is characteristic of sulfonyl chlorides. DFT calculations can be employed to map out the potential energy surface for the reaction of this compound with water. This would involve identifying the structures of the reactants, intermediates, transition states, and products.

The transition state is a critical point on the reaction pathway, representing the energy maximum. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction rate. For the hydrolysis of this compound, a concerted or a stepwise mechanism could be investigated, and the calculated activation energies would help in discerning the more favorable pathway.

DFT calculations can also be used to predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. The accuracy of these predictions has significantly improved with the development of modern functionals.

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure of the absorbing atom. DFT can be used to simulate XAS spectra, particularly the X-ray Absorption Near Edge Structure (XANES) region, which is sensitive to the oxidation state and coordination environment of the sulfur and chlorine atoms in this compound.

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of flexible alkyl and ether linkages, this compound can exist in numerous conformations. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational space of a molecule over time. nih.govmdpi.com By simulating the motion of atoms and molecules, MD can provide insights into the dominant conformations and the dynamics of their interconversion. mdpi.comnih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms. The resulting trajectory provides a time-resolved view of the molecular motions. Analysis of this trajectory can reveal the most populated conformational states, the dihedral angle distributions, and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Quantitative Structure-Activity Relationships (QSAR) in Related Sulfonyl Chlorides

A QSAR study on sulfonyl chlorides would involve compiling a dataset of these compounds with their experimentally measured activities (e.g., reaction rates with a specific nucleophile). nih.govmedwinpublishers.com A variety of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed activity. wikipedia.org Such a model could then be used to predict the activity of this compound.

Environmental Fate and Degradation Studies of Alkanesulfonyl Chlorides

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For alkanesulfonyl chlorides like 2-Butoxyethanesulfonyl chloride, the primary abiotic degradation pathways in the environment are hydrolysis and photolysis.

Alkanesulfonyl chlorides are reactive compounds that undergo hydrolysis in aqueous environments. The rate of this transformation is influenced by the molecular structure, temperature, and pH. The hydrolysis of an alkanesulfonyl chloride results in the formation of the corresponding sulfonic acid and hydrochloric acid.

Mechanistic studies on various alkanesulfonyl and arenesulfonyl chlorides indicate that the hydrolysis typically proceeds through a bimolecular nucleophilic substitution (SN2) pathway. beilstein-journals.orgnih.gov In this process, a water molecule attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. Research on a range of alkanesulfonyl chlorides (RSO2Cl) with primary alkyl groups (R) showed that the specific rates of hydrolysis in pure water at 25.0 °C varied only by a factor of two, suggesting that the reaction rate is not dramatically sensitive to the nature of the primary alkyl group. nih.gov

Table 1: Hydrolysis Reaction of this compound

| Reactant | Major Products |

| This compound | 2-Butoxyethanesulfonic acid, Hydrochloric acid |

Photolytic degradation, or photolysis, involves the breakdown of molecules by absorbing light energy, typically from sunlight. While hydrolysis is often the dominant degradation pathway for sulfonyl chlorides in water, photolysis can also contribute to their environmental fate, especially in the atmosphere or sunlit surface waters.

Specific studies on the photolytic degradation of this compound are limited. However, the general mechanism for organosulfur compounds involves the cleavage of the carbon-sulfur or sulfur-chlorine bond upon absorption of UV radiation. This process can generate reactive radical species that subsequently engage in further reactions. Research on the photolytic degradation of other organic compounds, such as chlorinated phenols, has shown that reaction rates can be influenced by the presence of UV-absorbing impurities in the medium. researchgate.net For alkanesulfonyl chlorides, direct photolysis in aqueous systems is generally considered a less significant pathway compared to hydrolysis.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi.

Direct biodegradability assessments for this compound are not widely documented. Given its rapid hydrolysis, the environmental biodegradability of its primary degradation product, 2-butoxyethanesulfonic acid, is of greater significance. Alkanesulfonates, the class of compounds to which 2-butoxyethanesulfonic acid belongs, can be utilized by some microorganisms as a source of sulfur for growth. The ability of microbes to degrade these compounds often depends on the structure and length of the alkyl chain.

The microbial transformation of alkanesulfonates typically begins with the enzymatic cleavage of the carbon-sulfur (C-S) bond. This desulfonation is often carried out by a class of enzymes known as alkanesulfonate monooxygenases. This enzymatic reaction releases sulfite (B76179) (SO32-), which the microorganism can assimilate, and produces the corresponding aldehyde.

In the case of 2-butoxyethanesulfonic acid, the proposed microbial transformation would yield 2-butoxyethanal as the initial organic metabolite. This aldehyde could then be further metabolized by the microorganism. A potential subsequent step could involve the cleavage of the ether bond, leading to the formation of butanol and glycolaldehyde, which can be integrated into central metabolic pathways. This proposed pathway is based on known microbial degradation mechanisms for similar compounds, as specific metabolite identification studies for this compound were not found.

Table 2: Proposed Biotic Degradation Pathway for the Hydrolysis Product of this compound

| Initial Compound (Post-Hydrolysis) | Key Enzyme Type | Initial Organic Metabolite |

| 2-Butoxyethanesulfonic acid | Alkanesulfonate monooxygenase | 2-Butoxyethanal |

Analytical Methodologies for Environmental Monitoring of Organosulfur Halides

The monitoring of reactive organosulfur halides like this compound and its degradation products in environmental samples requires highly sensitive and specific analytical methods. iaea.org The choice of method depends on the target analyte's properties and the complexity of the sample matrix (e.g., water, soil, air). nih.govnih.gov

For non-volatile and polar transformation products like 2-butoxyethanesulfonic acid in aqueous samples, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a preferred technique. nih.gov This approach allows for effective separation from matrix interferences and provides high sensitivity and structural confirmation.

For more volatile organosulfur compounds that might be present in air or as degradation intermediates, gas chromatography (GC) is often used. copernicus.org To achieve selectivity for sulfur-containing compounds, GC can be paired with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD). The complexity of environmental samples often necessitates robust sample preparation and extraction techniques to isolate and concentrate the analytes before instrumental analysis. nih.gov

Table 3: Analytical Techniques for Monitoring this compound and its Derivatives

| Analytical Technique | Target Analyte(s) | Typical Environmental Matrix |

| HPLC-MS/MS | This compound, 2-Butoxyethanesulfonic acid | Water, Soil |

| GC-SCD/FPD | Volatile Organosulfur Compounds | Air, Water |

Combustion Ion Chromatography (CIC) for Halogen and Sulfur Determination

Combustion Ion Chromatography (CIC) is a robust and highly specialized analytical technique for the quantification of organically bound halogens (fluoride, chloride, bromide, iodide) and sulfur compounds in a wide variety of materials. qa-group.com This method is particularly valuable in environmental chemistry, quality control, and research due to its precision and efficiency. qa-group.com The fully automated nature of modern CIC systems allows for the simultaneous determination of halogens and sulfur in solid, liquid, and gaseous samples. qa-group.comchromatographyonline.com

The fundamental principle of CIC involves a two-step process: combustion followed by ion chromatography. mtbrandao.com Initially, the sample undergoes pyrolysis in a high-temperature furnace (typically above 900 °C) in an argon/oxygen atmosphere. chromatographyonline.com During this combustion, sulfur-containing compounds are oxidized to sulfur dioxide (SO₂), and halogenated compounds are converted into hydrogen halides or gaseous halogens. chromatographyonline.com

These gaseous products are then directed into an oxidizing absorption solution, where sulfur dioxide is further oxidized to sulfate, and the halogens form their respective halide ions. chromatographyonline.com This resulting solution, containing the ionized analytes, is then automatically injected into an ion chromatograph for separation and quantification. qa-group.com The ion chromatograph separates the various ions based on their affinity for the stationary phase of the column, and a detector measures the concentration of each ion. qa-group.com

The precision and accuracy of CIC make it an indispensable tool for verifying compliance with regulations and standards, such as those restricting the use of certain halogens in materials. qa-group.commtbrandao.com For instance, it plays a crucial role in verifying the absence of specific halogens in various materials and in the analysis of per- and polyfluoroalkyl substances (PFAS). qa-group.com

Operational Parameters for CIC Analysis

The successful application of CIC for the determination of chloride and sulfur in a compound like this compound would involve optimizing several instrumental parameters. Below is an illustrative table of typical operational parameters for such an analysis.

| Parameter | Setting | Purpose |

| Combustion Unit | ||

| Furnace Temperature | > 900 °C | Ensures complete oxidation of the sample. |

| Carrier Gas | Argon | Prevents memory effects and transports sample. |

| Oxidizing Gas | Oxygen | Facilitates the combustion process. |

| Absorption Unit | ||

| Absorption Solution | Oxidizing Agent (e.g., H₂O₂) | Converts gaseous combustion products to ionic form. |

| Ion Chromatograph | ||

| Column | Anion-exchange column | Separates the different anions (e.g., chloride, sulfate). |

| Eluent | Carbonate/Bicarbonate buffer | Mobile phase that carries the sample through the column. |

| Detector | Conductivity Detector | Measures the concentration of the separated ions. |

This table is a representative example of typical CIC parameters and may require optimization for specific sample matrices.

The recovery rates for chloride and sulfur using CIC are typically high, often ranging from 96% to 103%, demonstrating the method's excellent accuracy and reliability for quantitative analysis. chromatographyonline.com

Chromatographic Techniques for Organosulfur Compound Profiling

The analysis and profiling of organosulfur compounds are critical in various fields, including environmental monitoring and industrial quality control. Due to the complexity and reactivity of these compounds, a range of chromatographic techniques are employed. wur.nl Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominent methods, often coupled with mass spectrometry (MS) for enhanced sensitivity and structural elucidation. chromatographyonline.com

Gas Chromatography (GC)

Gas chromatography is particularly well-suited for the analysis of volatile organosulfur compounds. wur.nl When coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), GC offers high selectivity and sensitivity for sulfur-containing molecules. wur.nlchromatographyonline.com For less volatile compounds, derivatization techniques may be necessary to increase their volatility for GC analysis.

A recent development in the analysis of volatile and semi-volatile organosulfur compounds is the use of direct thermal desorption coupled with gas chromatography-mass spectrometry (DTD-GC-MS). nih.gov This solvent-free technique offers an environmentally friendly approach with minimal sample preparation. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for separating a wide range of organosulfur compounds, including those that are non-volatile or thermally labile. chromatographyonline.com HPLC coupled with mass spectrometry (HPLC-MS) has become an indispensable tool for the identification and quantification of these compounds in complex matrices. chromatographyonline.com The choice of column and mobile phase in HPLC is crucial and depends on the polarity and chemical nature of the analytes.

Illustrative Chromatographic Conditions

The following table provides an example of chromatographic conditions that could be adapted for the analysis of this compound and its potential degradation products.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column with a non-polar or mid-polar stationary phase | C18 reversed-phase column |

| Injector Temperature | 250 °C | Ambient or slightly elevated |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) | Isocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Carrier/Mobile Phase | Helium or Nitrogen | Acetonitrile/Water or Methanol/Water gradient |

| Detector | Mass Spectrometer (MS), Sulfur Chemiluminescence Detector (SCD), or Flame Photometric Detector (FPD) | Mass Spectrometer (MS) or UV Detector |

These conditions are illustrative and would require method development and validation for the specific analysis of this compound.

Future Research Trajectories for 2 Butoxyethanesulfonyl Chloride

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonyl chlorides often involves harsh reagents and conditions, such as the use of chlorine gas or chlorosulfonic acid, which pose significant environmental and safety challenges. nbinno.comresearchgate.net A primary research focus should be the development of greener, milder, and more efficient synthetic routes to 2-Butoxyethanesulfonyl chloride.

Future investigations could adapt recently developed sustainable methods that utilize less hazardous reagents and generate less waste. nbinno.comnbinno.com For instance, oxidative chlorination using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents such as water or ethanol offers an eco-friendly alternative. researchgate.net Another promising avenue is the use of N-chlorosuccinimide (NCS) to convert S-alkylisothiourea salts, derived from the corresponding alkyl halide, into sulfonyl chlorides under mild conditions. organic-chemistry.orgorganic-chemistry.org This approach is operationally simple and scalable. organic-chemistry.org

Furthermore, photocatalysis represents a frontier in sustainable synthesis. acs.org Research into a visible-light-mediated synthesis of this compound, potentially using a heterogeneous photocatalyst, could offer a transition metal-free and highly efficient pathway. acs.org The adoption of continuous flow chemistry could also significantly improve the safety, scalability, and efficiency of the synthesis, allowing for precise control over reaction parameters. mdpi.comresearchgate.net

| Methodology | Key Reagents/Conditions | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | Established method | Optimization to reduce byproducts and harshness mdpi.com |

| Oxidative Chlorination | NaDCC·2H₂O, Bleach (NaOCl) | Environmentally benign, mild conditions, simple workup researchgate.netorganic-chemistry.org | Adaptation for the 2-butoxyethanol moiety, solvent screening |

| NCS-Mediated Synthesis | N-Chlorosuccinimide (NCS), Thiourea | Avoids odorous thiols, mild, recyclable byproduct organic-chemistry.org | Synthesis of the S-(2-butoxyethyl)isothiourea salt precursor |

| Photocatalysis | Visible light, Heterogeneous Catalyst | Sustainable (uses light energy), high functional group tolerance acs.org | Development of a specific photocatalytic system for the substrate |

| Continuous Flow Synthesis | Microreactors, Precise Control | Enhanced safety, scalability, improved yield and purity mdpi.comresearchgate.net | Optimization of flow parameters (temperature, residence time) |

Discovery of Unprecedented Reactivity and Catalytic Applications

Sulfonyl chlorides are highly versatile intermediates, capable of acting as sources for sulfonyl, sulfenyl, and aryl groups in a variety of chemical transformations. magtech.com.cn Research into the reactivity of this compound is essential to unlock its full synthetic potential. Future studies should systematically explore its reactions with a wide range of unsaturated compounds, including alkenes, alkynes, and imines, to synthesize novel sulfonated molecules. magtech.com.cn

Investigating its participation in [2+2] annulations, radical reactions, and ionic additions could lead to the discovery of new molecular scaffolds. magtech.com.cn The unique 2-butoxyethyl group may impart specific solubility, reactivity, or stability characteristics to the resulting products, which warrants detailed investigation.

Beyond its role as a synthetic intermediate, the potential for this compound or its derivatives to act as catalysts or ligands in catalytic systems is an unexplored domain. The ether and sulfonyl functionalities could coordinate with metal centers, suggesting applications in asymmetric catalysis or polymerization.

Integration of Advanced Characterization and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. Future research should leverage advanced analytical techniques to probe reaction pathways. For instance, in situ spectroscopic methods (e.g., ReactIR, NMR) can provide real-time data on the formation of intermediates and byproducts. mdpi.com Overcoming challenges in characterization, such as potential decomposition during analysis, may require the development of gentler workup and analytical methods. mdpi.com

Computational chemistry offers a powerful tool for gaining deeper mechanistic insights. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model potential energy surfaces for its reactions, such as hydrolysis or nucleophilic substitution. researchgate.net These simulations can elucidate the structures of transition states and intermediates, calculate activation energies, and predict reaction outcomes, thereby guiding experimental design. researchgate.net Such computational studies can be particularly valuable for understanding the influence of the butoxyethyl side chain on the reactivity of the sulfonyl chloride group.

Development of this compound Derivatives for Emerging Technologies

The true value of this compound may lie in its use as a building block for novel functional materials. The 2-butoxyethyl group can confer properties such as flexibility, hydrophobicity, and compatibility with organic media. Future research should focus on synthesizing derivatives for specific high-value applications.

In polymer science, it could be used to functionalize existing polymers or as a monomer for new specialty polymers, potentially imparting enhanced thermal stability or flame retardancy. nbinno.comnbinno.com In materials science, its derivatives could be explored for creating advanced coatings, specialized membranes, or components for electronic devices where tailored interfacial properties are required. nbinno.comnbinno.com The development of sulfonamide derivatives is another key area, given the prevalence of this functional group in pharmaceuticals. magtech.com.cnd-nb.infonih.gov The specific structure of this compound could be leveraged to create new drug candidates or agrochemicals.

| Derivative Class | Reactant Type | Potential Properties | Target Emerging Technologies |

|---|---|---|---|

| Sulfonamides | Primary/Secondary Amines | Biological activity, specific binding | Pharmaceuticals, Agrochemicals magtech.com.cnnih.gov |

| Sulfonates | Alcohols, Phenols | Plasticizing effects, ionic conductivity | Polymer additives, Electrolytes for batteries nih.gov |

| Polymer Grafts | Functional Polymers (e.g., with -OH groups) | Modified surface properties, flame retardancy | Advanced coatings, Functional textiles nbinno.comnbinno.com |

| Thiosulfonates | Thiols | Sulfur-transfer agents, antimicrobial activity | Bioconjugation, Material preservatives |

| Sulfones | Arenes (Friedel-Crafts) | High thermal stability, chemical resistance | High-performance engineering plastics, Membranes |

Q & A

Q. What are the standard synthetic protocols for preparing 2-butoxyethanesulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation of 2-butoxyethanol using chlorosulfonic acid or thionyl chloride under controlled conditions. A common method includes:

- Step 1 : React 2-butoxyethanol with chlorosulfonic acid at 0–5°C in an inert solvent (e.g., dichloromethane) to form the sulfonic acid intermediate.

- Step 2 : Treat the intermediate with thionyl chloride (SOCl₂) at reflux to generate the sulfonyl chloride .

Critical parameters include temperature control (to avoid side reactions) and anhydrous conditions. Yields typically range from 60–80%, depending on purity of reagents and exclusion of moisture .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the structure (e.g., sulfonyl chloride protons at δ 3.5–4.0 ppm, butoxy chain signals).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 212.04 for C₆H₁₃ClO₃S).

- Fourier-Transform Infrared (FTIR) : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) .

Q. How is this compound used to introduce sulfonyl groups in organic synthesis?

This reagent reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example:

- With Amines : React at 0°C in dichloromethane with a base (e.g., triethylamine) to form sulfonamides.

- With Alcohols : Use pyridine as a catalyst to generate sulfonate esters, often in THF at room temperature .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use a fume hood due to corrosive vapors.

- Storage : Keep in a dry, cool place (<25°C) in sealed glass containers. Reacts violently with water, releasing HCl gas .

Q. How does this compound compare to other sulfonyl chlorides in reactivity?

It is less electrophilic than aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) due to the electron-donating butoxy group. However, it is more reactive than aromatic derivatives (e.g., benzenesulfonyl chloride) in polar aprotic solvents .

Advanced Research Questions

Q. How can researchers optimize the purification of this compound to minimize hydrolysis?

- Distillation : Use short-path distillation under reduced pressure (e.g., 0.1 mmHg) to isolate the product below 50°C.

- Solvent Extraction : Partition between dichloromethane and cold aqueous NaHCO₃ to remove acidic impurities.

- Drying Agents : Anhydrous MgSO₄ or molecular sieves to absorb residual moisture .

Q. What mechanistic insights explain the stability of this compound under varying pH conditions?

- Acidic Conditions : Protonation of the sulfonyl oxygen reduces electrophilicity, slowing hydrolysis.

- Basic Conditions : Rapid hydrolysis occurs via nucleophilic attack by OH⁻ on the sulfur center, forming sulfonic acid salts.

Controlled pH (4–6) in buffered solutions can stabilize the compound during reactions .

Q. How do steric and electronic effects of the butoxy group influence reaction kinetics with bulky nucleophiles?

The butoxy group increases steric hindrance, reducing reaction rates with bulky amines (e.g., tert-butylamine). However, its electron-donating nature enhances solubility in non-polar solvents, improving accessibility in heterogeneous systems .

Q. What strategies resolve contradictions in reported yields for sulfonamide synthesis using this reagent?

- Moisture Control : Trace water reduces yields; use rigorously dried solvents and Schlenk techniques.

- Catalyst Screening : Additives like DMAP (4-dimethylaminopyridine) accelerate reactions with sluggish nucleophiles.

Discrepancies in literature often arise from differences in reagent purity and reaction scale .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Parr functions) to predict sites of nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states to optimize reaction media.

Validated models from PubChem data (e.g., bond lengths, charges) improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.